N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound classified within the family of 1,2,3-triazoles. This compound is characterized by a five-membered ring that includes three nitrogen atoms and two carbon atoms, which contributes to its stability and versatility in various applications. The molecular formula of this compound is , with a molecular weight of approximately .
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methodologies. Commonly employed techniques include:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The structure of N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features several key components:
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O2 |
| Molecular Weight | 382.85 g/mol |
| InChI Key | VUTQPBWWQQFPGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4CC4 |
This structural complexity suggests potential for unique interactions with biological targets .
The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be explored through various reactions:
These reactions are crucial for understanding the compound's stability and potential modifications for enhanced biological activity .
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties are essential for practical applications in research and development .
N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in several scientific fields:
Research into this compound could uncover additional therapeutic uses or innovative applications in materials science .
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1